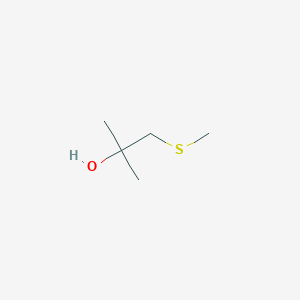

2-Methyl-1-(methylsulfanyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-methylsulfanylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,6)4-7-3/h6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWSHQASSGLLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursor Strategies for 2 Methyl 1 Methylsulfanyl Propan 2 Ol

Diverse Synthetic Routes to 2-Methyl-1-(methylsulfanyl)propan-2-ol

The construction of the target molecule can be achieved through various synthetic routes, each with distinct advantages concerning precursor availability, reaction efficiency, and control over stereochemistry.

Direct synthesis aims to form the target compound in a single, efficient step from a precursor that already contains the core carbon structure. A highly effective strategy involves the nucleophilic ring-opening of an epoxide. This approach is advantageous as it simultaneously installs the hydroxyl and methylsulfanyl groups with predictable regioselectivity.

A plausible and efficient direct route starts from 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide). The reaction involves the treatment of this epoxide with a potent sulfur nucleophile, such as sodium thiomethoxide (NaSMe). In this reaction, the thiomethoxide anion attacks one of the epoxide's carbon atoms, leading to the cleavage of the C-O bond of the ring. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. This regioselective attack on the primary carbon of 2,2-dimethyloxirane results in the formation of the desired tertiary alcohol, this compound, upon workup.

| Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2,2-Dimethyloxirane | Sodium Thiomethoxide (NaSMe) | This compound | Nucleophilic Ring-Opening |

Multi-step syntheses provide flexibility by allowing for the sequential introduction of functional groups, starting from simple and inexpensive chemical feedstocks. A viable multi-step pathway to this compound can be designed starting from isobutylene (2-methylpropene).

The initial step involves the formation of a halohydrin. By reacting isobutylene with a halogen, such as bromine (Br2), in the presence of water, 1-bromo-2-methylpropan-2-ol (B41836) is formed. This reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a water molecule. The addition of the hydroxyl group follows Markovnikov's rule, placing it at the more substituted tertiary carbon, while the bromine atom attaches to the less substituted primary carbon.

In the subsequent step, the resulting bromohydrin is subjected to a nucleophilic substitution reaction. Using sodium thiomethoxide, the thiolate anion acts as a nucleophile, displacing the bromide leaving group from the primary carbon. This classic Williamson-type synthesis for thioethers efficiently forms the required carbon-sulfur bond, yielding the final product, this compound.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Isobutylene | Br2, H2O | 1-Bromo-2-methylpropan-2-ol | Halohydrin Formation |

| 2 | 1-Bromo-2-methylpropan-2-ol | Sodium Thiomethoxide (NaSMe) | This compound | Nucleophilic Substitution |

Control over chemo- and regioselectivity is paramount in the synthesis of this compound to ensure high yields and product purity. nih.gov

Regioselectivity : In the direct synthesis approach involving the ring-opening of 2,2-dimethyloxirane, the regioselectivity is dictated by the reaction mechanism. Under basic or neutral conditions, the SN2-type attack of the thiomethoxide nucleophile occurs at the sterically less encumbered primary carbon, leading exclusively to the desired tertiary alcohol. In contrast, acid-catalyzed ring-opening could lead to a mixture of products due to the formation of a more stable tertiary carbocation intermediate.

Chemoselectivity : In the multi-step pathway, the first step—halohydrin formation from isobutylene—is highly regioselective. The second step requires chemoselectivity. The thiomethoxide nucleophile must selectively attack the carbon bearing the bromine atom rather than acting as a base to deprotonate the tertiary alcohol. Fortunately, the primary alkyl halide is much more reactive towards SN2 substitution than the tertiary alcohol is towards deprotonation by thiomethoxide, ensuring the desired reaction proceeds efficiently.

Catalytic Systems in the Synthesis of this compound

Catalysis can enhance the efficiency, selectivity, and sustainability of synthetic transformations. mdpi.com Both homogeneous and heterogeneous catalytic systems can be conceptualized for key bond-forming steps in the synthesis of this compound.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. nih.gov

Acid/Base Catalysis : The ring-opening of epoxides can be catalyzed by both acids and bases. While the uncatalyzed reaction with a strong nucleophile like sodium thiomethoxide is effective, the addition of a Lewis acid could potentially alter or accelerate the reaction. However, this risks altering the regioselectivity. Protic solvents like methanol (B129727) can also participate in the reaction, acting as a proton source for the final step of the epoxide opening.

Transition-Metal Catalysis : While not strictly necessary for the proposed routes, transition-metal catalysts are fundamental in modern C-S bond formation. For instance, if a precursor such as 1-chloro-2-methylpropan-2-ol were less reactive, a palladium or copper-based catalyst could be employed to facilitate the cross-coupling reaction with a thiol or thiolate, a common strategy in the synthesis of complex sulfur-containing molecules.

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst recovery, reusability, and process simplification. mdpi.com

Solid Acid/Base Catalysts : For the epoxide ring-opening pathway, a solid base catalyst could be envisioned. For example, an ion-exchange resin loaded with thiomethoxide anions could serve as both the nucleophile source and a recyclable heterogeneous agent. This would simplify the purification process, as the catalyst could be removed by simple filtration.

Supported Reagents : Another heterogeneous approach would be to immobilize the sulfur nucleophile on a solid support, such as silica (B1680970) or polymer beads. This supported reagent could then be used in a packed-bed reactor for continuous flow synthesis, a technique gaining traction in industrial chemical production for its efficiency and safety benefits.

Emerging Catalytic Strategies for Efficient Production

The synthesis of β-hydroxy thioethers, such as this compound, from epoxides and thiols is a well-established transformation. researchgate.net The reaction typically proceeds via a base-catalyzed mechanism where the thiolate anion acts as the nucleophile. The regioselectivity of this ring-opening reaction is crucial. In the case of an unsymmetrical epoxide like isobutylene oxide (2,2-dimethyloxirane), the nucleophilic attack of the methyl thiolate preferentially occurs at the less sterically hindered primary carbon, leading to the desired product. libretexts.org

While traditional base catalysis is effective, emerging catalytic strategies are being explored to improve efficiency and selectivity. The use of well-defined, earth-abundant metal catalysts is a promising area of research for promoting the synthesis of poly(thioether)s from epoxides, which shares mechanistic principles with the synthesis of smaller molecules like this compound. rsc.org Furthermore, enzymatic catalysis presents a potential avenue for highly selective and environmentally benign synthesis of chiral thioethers. nih.gov Although not yet specifically reported for this compound, the development of biocatalytic methods for C-S bond formation could offer a highly efficient and enantioselective route.

The general mechanism for the base-catalyzed synthesis is outlined below:

Step 1: Deprotonation of the Thiol A base (B:) removes the acidic proton from methyl mercaptan to form the more nucleophilic methyl thiolate.

CH₃SH + B: ⇌ CH₃S⁻ + BH⁺

Step 2: Nucleophilic Attack and Ring-Opening The methyl thiolate attacks the less sterically hindered carbon of the isobutylene oxide, leading to the opening of the epoxide ring.

CH₃S⁻ + (CH₃)₂C(O)CH₂ → (CH₃)₂C(O⁻)CH₂SCH₃

Step 3: Protonation The resulting alkoxide is protonated by the conjugate acid of the base (BH⁺) or a protic solvent to yield the final product, this compound.

(CH₃)₂C(O⁻)CH₂SCH₃ + BH⁺ → (CH₃)₂C(OH)CH₂SCH₃ + B:

Process Optimization and Scalability Investigations for this compound Synthesis

The optimization of the synthesis of this compound focuses on maximizing yield and purity while ensuring the process is economically viable and scalable. Key parameters for optimization include the choice of base, solvent, reaction temperature, and the molar ratio of reactants.

For the ring-opening of epoxides with nucleophiles, process development often involves a screening of various catalysts and reaction conditions to find the optimal balance between reaction rate and selectivity. mdpi.com The scale-up of such reactions requires careful consideration of heat transfer, mixing, and potential side reactions. The exothermic nature of the epoxide ring-opening necessitates effective temperature control to prevent runaway reactions, especially on an industrial scale.

Below is a hypothetical data table illustrating the effect of different bases on the reaction yield, based on general principles of base-catalyzed epoxide ring-opening.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Hydroxide | Methanol | 25 | 12 | 75 |

| 2 | Potassium Carbonate | Acetonitrile | 50 | 8 | 82 |

| 3 | Sodium Methoxide | Methanol | 25 | 6 | 90 |

| 4 | Triethylamine | Dichloromethane | 25 | 24 | 60 |

This table is illustrative and not based on specific experimental data for this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of greener solvents, catalyst efficiency, and atom economy.

The reaction of epoxides with thiols can often be performed in more environmentally friendly solvents, including water. arkat-usa.org The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also in some cases enhance the reaction rate and selectivity. researchgate.netarkat-usa.org Furthermore, catalyst-free conditions in water have been reported for the thiolysis of some epoxides, offering a significant green advantage. arkat-usa.org

The table below summarizes the application of green chemistry principles to this synthesis.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | The addition reaction has a theoretical 100% atom economy. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. Exploring enzymatic catalysis. |

| Designing Safer Chemicals | The intrinsic properties of the target molecule are fixed. |

| Safer Solvents and Auxiliaries | Investigating the use of water or other green solvents. arkat-usa.orgrsc.org |

| Design for Energy Efficiency | Optimizing reaction conditions to minimize energy consumption. |

| Use of Renewable Feedstocks | Isobutylene oxide can potentially be derived from bio-based sources. |

| Reduce Derivatives | The direct ring-opening avoids the need for protecting groups. |

| Catalysis | Utilizing efficient and recyclable catalysts to minimize waste. |

| Design for Degradation | Not directly applicable to the synthesis process itself. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control the reaction and prevent side products. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reaction conditions and reagents to minimize the risk of accidents. |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 Methylsulfanyl Propan 2 Ol

Transformations Involving the Tertiary Hydroxyl Group

The tertiary nature of the alcohol in 2-Methyl-1-(methylsulfanyl)propan-2-ol significantly influences its reactivity. The carbon atom bonded to the hydroxyl group is attached to three other carbon atoms, a structural feature that sterically hinders certain reactions and promotes others, primarily those proceeding through carbocation intermediates.

Alcohol Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. This is because the carbinol carbon (the carbon atom bearing the hydroxyl group) lacks a hydrogen atom. Typical oxidizing agents, which require the removal of a hydrogen atom from the carbinol carbon to form a carbonyl group, are therefore ineffective. For a successful oxidation to occur, harsh conditions that lead to the cleavage of carbon-carbon bonds would be necessary, resulting in the degradation of the molecule rather than a simple functional group transformation.

Reduction: The hydroxyl group of an alcohol is not typically considered a reducible functional group. Reduction reactions of alcohols are uncommon and generally require conversion of the hydroxyl group into a better leaving group before it can be removed. Therefore, direct reduction of the tertiary alcohol in this compound is not a characteristic pathway.

Nucleophilic Substitution Reactions at the Carbinol Carbon

Nucleophilic substitution at the tertiary carbinol carbon of this compound is expected to proceed through an S(_N)1 mechanism. This pathway involves a two-step process:

Formation of a Carbocation: The reaction is typically initiated by protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. The stability of this intermediate is a key driving force for the S(_N)1 reaction.

Nucleophilic Attack: A nucleophile present in the reaction mixture can then attack the planar carbocation from either face, leading to the substitution product.

The rate of this reaction is dependent on the concentration of the alcohol and the acid catalyst, and it is independent of the concentration of the nucleophile. The presence of the adjacent methylsulfanyl group might influence the stability of the carbocation intermediate, potentially affecting the reaction rate.

Intramolecular nucleophilic substitution has also been demonstrated for enantiomerically enriched tertiary alcohols using an iron(III) catalyst, which can lead to the formation of heterocyclic compounds with a high degree of chirality transfer.

Elimination Reactions and Olefin Formation

In the presence of a strong acid and under heating, tertiary alcohols readily undergo dehydration (an elimination reaction) to form alkenes. For this compound, this E1 elimination reaction would proceed via the same tertiary carbocation intermediate formed in the S(_N)1 reaction. Instead of being attacked by a nucleophile, a proton is abstracted from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid), leading to the formation of a double bond.

The likely product of the acid-catalyzed dehydration of this compound would be 2-Methyl-1-(methylsulfanyl)prop-1-ene . The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene.

Esterification and Etherification Mechanisms

Esterification: The direct esterification of tertiary alcohols can be challenging due to steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid. Under typical Fischer esterification conditions (acid catalyst and heat), elimination to form an alkene is a significant competing reaction. However, alternative methods have been developed for the esterification of sterically hindered alcohols. These often involve the activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride or by using coupling agents.

Etherification: The formation of ethers from tertiary alcohols, like this compound, is also subject to steric hindrance and the propensity for elimination reactions. Acid-catalyzed etherification with another alcohol is generally not a viable method. A more plausible approach is the Williamson ether synthesis, which would involve the deprotonation of a primary or secondary alcohol to form an alkoxide, followed by its reaction with a tertiary alkyl halide (which could be prepared from this compound via nucleophilic substitution). Another approach is the dehydrative thioetherification of alcohols with thiols, which has been achieved using various catalysts.

Reactivity of the Methylsulfanyl (Thioether) Moiety

The sulfur atom in the methylsulfanyl group is nucleophilic and can be readily oxidized. This represents a key reaction pathway for this compound that is independent of the reactivity of the tertiary alcohol.

Oxidation to Sulfoxides and Sulfones

The thioether moiety of this compound can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This two-step oxidation allows for the synthesis of new derivatives with different chemical and physical properties.

Oxidation to Sulfoxide: A single oxidation of the thioether produces the corresponding sulfoxide, 2-Methyl-1-(methylsulfinyl)propan-2-ol . This transformation can be achieved using a variety of mild oxidizing agents. A common and effective reagent is hydrogen peroxide (H(_2)O(_2)). The reaction is often carried out in a suitable solvent and may be catalyzed by various metal or non-metal catalysts. The selectivity for the sulfoxide over the sulfone can often be controlled by using a stoichiometric amount of the oxidizing agent and carefully controlling the reaction temperature.

Oxidation to Sulfone: Further oxidation of the sulfoxide yields the sulfone, 2-Methyl-1-(methylsulfonyl)propan-2-ol . This step typically requires stronger oxidizing conditions or an excess of the oxidizing agent compared to the sulfoxide formation. Reagents such as excess hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) (KMnO(_4)) can be employed for this transformation.

The presence of the hydroxyl group in the β-position to the sulfur atom can influence the oxidation reaction, potentially through hydrogen bonding interactions with the oxidizing agent or catalyst.

The following table summarizes typical conditions for the oxidation of thioethers to sulfoxides and sulfones, which are expected to be applicable to this compound based on the reactivity of analogous compounds.

| Substrate (Analogous to Target) | Oxidizing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Methyl phenyl sulfide (B99878) | H(_2)O(_2) | Glacial acetic acid, room temp. | Methyl phenyl sulfoxide | 98 | [General procedure for sulfide oxidation] |

| Various aryl/alkyl sulfides | H(_2)O(_2) | Silica-based tungstate, room temp. | Corresponding sulfones | Good to excellent | [General procedure for sulfide oxidation] |

| Allylic sulfides | H(_2)O(_2) | LiNbMoO(_6) | Corresponding sulfones | High | [General procedure for sulfide oxidation] |

Alkylation Reactions and Sulfonium (B1226848) Salt Formation

The sulfur atom in this compound is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. This is a characteristic reaction of thioethers. The general reaction involves the attack of the sulfur atom on the electrophilic carbon of the alkylating agent, leading to the formation of a trialkylsulfonium salt.

The formation of sulfonium salts is a key reaction of thioethers and is expected to proceed readily with this compound. The stability and reactivity of the resulting sulfonium salt would depend on the nature of the alkylating agent and the counter-ion.

Table 1: Representative Alkylation Reactions of Thioethers

| Thioether Substrate | Alkylating Agent | Product | Reference |

| Dimethyl sulfide | Methyl iodide | Trimethylsulfonium iodide | General Knowledge |

| Thiophene | Methyl iodide | S-Methylthiophenium iodide | General Knowledge |

Note: This table provides representative examples of alkylation reactions of simple thioethers to illustrate the general reactivity expected for this compound.

Cleavage and Desulfurization Reactions

The carbon-sulfur bond in thioethers can be cleaved under various conditions, leading to desulfurization. These reactions are important in both synthetic organic chemistry and in industrial processes like the removal of sulfur from fuels. Common methods for desulfurization include reduction with metal catalysts (e.g., Raney nickel) or oxidative processes.

In the case of this compound, reductive cleavage would likely replace the methylsulfanyl group with a hydrogen atom, yielding 2-methyl-2-propanol. Oxidative desulfurization, on the other hand, typically involves the oxidation of the sulfide to a sulfoxide or sulfone, which can then be eliminated or further reacted to remove the sulfur-containing group. acs.org The presence of the hydroxyl group in proximity to the thioether may influence the conditions required for these reactions and could potentially lead to intramolecular cyclization or rearrangement under certain conditions.

Coordination Chemistry of the Sulfur Atom

The sulfur atom in this compound possesses lone pairs of electrons, making it a potential ligand for coordination to metal centers. Thioethers are known to coordinate to a variety of transition metals, forming stable complexes. The coordination ability of the sulfur atom can be influenced by the steric bulk of the adjacent isopropyl group. The presence of the hydroxyl group could also allow for the molecule to act as a bidentate ligand, coordinating to a metal center through both the sulfur and oxygen atoms, forming a chelate ring. The stability of such a chelate would depend on the ring size and the nature of the metal ion.

Concerted Reactivity and Interfunctional Group Interactions within this compound

The proximity of the hydroxyl and methylsulfanyl groups in this compound allows for potential intramolecular interactions that can influence its reactivity. Intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom is possible, which could affect the acidity of the hydroxyl group and the nucleophilicity of the sulfur atom.

Detailed Mechanistic Studies of Key Reaction Pathways

Elucidation of Reaction Intermediates

The reactions of this compound are expected to proceed through various reactive intermediates depending on the reaction conditions.

Carbocations: In the presence of strong acids, the tertiary alcohol can be protonated, and subsequent loss of water would generate a relatively stable tertiary carbocation. This carbocation could then be trapped by nucleophiles or undergo elimination to form an alkene.

Sulfonium Ions: As mentioned earlier, alkylation of the sulfur atom leads to the formation of sulfonium salts. Cyclic sulfonium ions could also be formed through intramolecular reactions. nih.gov

Radicals: Under radical-promoting conditions (e.g., using radical initiators or photolysis), cleavage of the C-S or C-H bonds could lead to the formation of radical intermediates. For instance, a thiyl radical could be generated and participate in subsequent reactions. beilstein-journals.org

The direct detection and characterization of these intermediates would require specialized techniques such as spectroscopy at low temperatures (NMR, IR) or trapping experiments.

Transition State Analysis and Reaction Kinetics

The rates of the reactions of this compound would be governed by the energy of the transition state for the rate-determining step. For example, in an S_N_1-type reaction involving the departure of the protonated hydroxyl group, the transition state would involve significant charge separation as the C-O bond breaks. The stability of the forming carbocation would have a large influence on the activation energy.

For reactions involving the sulfur atom, such as alkylation, the transition state would involve the formation of a new S-C bond. The kinetics of such a reaction would be expected to be second order, depending on the concentration of both the thioether and the alkylating agent. nih.govwur.nlnih.govacs.org

Table 2: Postulated Kinetic Parameters for Reactions of this compound

| Reaction Type | Expected Rate Law | Factors Influencing Rate |

| Acid-catalyzed dehydration | Rate = k[Substrate][H⁺] | Acidity of the medium, temperature |

| Alkylation of sulfur | Rate = k[Substrate][Alkylating Agent] | Nucleophilicity of sulfur, electrophilicity of the alkylating agent, solvent polarity |

| Reductive desulfurization | Complex, depends on catalyst | Catalyst activity, hydrogen pressure, temperature |

Note: This table is a theoretical representation of the expected kinetic behavior based on general principles of organic reaction mechanisms.

Solvent Effects and Stereochemical Outcomes

The solvent environment plays a crucial role in dictating the reaction pathways and stereochemical outcomes of reactions involving this compound. Due to the presence of a tertiary alcohol, this compound is prone to reactions that proceed through carbocation intermediates, making the choice of solvent a critical factor in controlling the reaction mechanism, rate, and selectivity.

The reactivity of this compound is largely governed by the tertiary alcohol functional group. Tertiary alcohols, under appropriate conditions, can undergo nucleophilic substitution (SN1) or elimination (E1) reactions. pressbooks.pub Both of these pathways involve the formation of a tertiary carbocation intermediate. The stability of this carbocation is a key factor in the facility of these reactions. pearson.com

Solvent Effects on Reaction Mechanisms

The polarity of the solvent significantly influences whether a reaction proceeds via an SN1 or SN2 mechanism.

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids possess a hydrogen atom attached to an electronegative atom. These solvents are effective at stabilizing both the carbocation intermediate and the leaving group in SN1 reactions through hydrogen bonding and their large dipole moments. libretexts.org This stabilization lowers the activation energy for the formation of the carbocation, thereby accelerating the rate of SN1 reactions. libretexts.org For this compound, reactions in polar protic solvents are expected to favor the SN1 pathway.

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have dipole moments but lack acidic protons. While they can solvate cations, they are less effective at solvating anions (the leaving group) compared to protic solvents. In general, polar aprotic solvents favor SN2 reactions by enhancing the nucleophilicity of anionic nucleophiles. libretexts.org However, due to the steric hindrance around the tertiary carbon of this compound, an SN2 reaction is highly unlikely. nih.gov

The following interactive table illustrates the general influence of solvent type on nucleophilic substitution reactions.

| Solvent Type | Example Solvents | Predominant Mechanism for Tertiary Substrates | Rationale |

| Polar Protic | Water (H₂O), Ethanol (B145695) (CH₃CH₂OH), Methanol (B129727) (CH₃OH) | SN1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding. |

| Polar Aprotic | Acetone ((CH₃)₂CO), Dimethylformamide (HCON(CH₃)₂), Dimethyl Sulfoxide ((CH₃)₂SO) | SN1 (if it occurs) | Less effective at solvating the leaving group, but still polar enough to support carbocation formation. SN2 is sterically hindered. |

| Nonpolar | Hexane (C₆H₁₄), Benzene (C₆H₆), Diethyl ether ((C₂H₅)₂O) | Reaction is generally slow | Does not effectively stabilize the charged intermediates required for either SN1 or SN2 pathways. |

Stereochemical Outcomes

The stereochemistry of reactions involving this compound is intrinsically linked to the reaction mechanism. Since the tertiary carbon atom of this specific compound is not a stereocenter (as it has two methyl groups attached), reactions at this center will not lead to stereoisomers. However, if we consider a chiral analogue where the two methyl groups are replaced by different substituents, the stereochemical outcome becomes a critical aspect.

In a hypothetical SN1 reaction of a chiral analogue of this compound, the formation of a planar carbocation intermediate would lead to the loss of stereochemical information. The incoming nucleophile can attack the planar carbocation from either face with equal probability, resulting in a racemic mixture of the two possible enantiomers. youtube.comochemtutor.com

| Reaction Mechanism | Stereochemical Outcome at a Chiral Tertiary Center | Explanation |

| SN1 | Racemization (mixture of inversion and retention of configuration) | Attack of the nucleophile on the planar carbocation intermediate can occur from either face. |

| SN2 | Inversion of configuration | "Backside attack" by the nucleophile. (Note: This mechanism is not favored for tertiary substrates). nih.gov |

While the tertiary alcohol is the primary site of reactivity for substitution and elimination, the methylsulfanyl group (-SCH₃) can also influence reactions. The sulfur atom is nucleophilic and can be oxidized to a sulfoxide or a sulfone. researchgate.net In the context of neighboring group participation, the sulfur atom could potentially influence the reactivity and stereochemistry at the tertiary carbon, although such effects would be highly dependent on the specific reaction conditions and the nature of the reagents involved.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1 Methylsulfanyl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy provides a detailed picture of the molecular structure of 2-Methyl-1-(methylsulfanyl)propan-2-ol by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR for Structural Assignment and Purity Assessment

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a 6:2:3:1 ratio, confirming the number of protons in each environment.

The two methyl groups attached to the tertiary carbon (C2) are chemically equivalent and would therefore appear as a single, sharp singlet, integrating to six protons. The methylene (B1212753) protons adjacent to the sulfur atom are also expected to produce a singlet, integrating to two protons. The methyl group attached to the sulfur atom will give rise to another singlet, integrating to three protons. Finally, the hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum will display four distinct signals, corresponding to the four non-equivalent carbon atoms in the molecule. The two equivalent methyl carbons attached to C2 would produce a single resonance. The quaternary carbon (C2) bearing the hydroxyl group would also be observable. The methylene carbon adjacent to the sulfur and the methyl carbon of the methylsulfanyl group would each give rise to a distinct signal. The chemical shifts of these carbons provide crucial information about their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₂ | ~1.2 | Singlet | 6H |

| CH₂ | ~2.5 | Singlet | 2H |

| SCH₃ | ~2.1 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₂ | ~25-30 |

| C(OH) | ~70-75 |

| CH₂ | ~40-45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While one-dimensional NMR provides essential information, two-dimensional NMR techniques are crucial for unambiguously assigning the signals and confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this specific molecule, since no significant proton-proton coupling is expected (all signals are predicted to be singlets), the COSY spectrum would likely be uninformative for establishing connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the singlet at ~1.2 ppm would correlate with the carbon signal at ~25-30 ppm, confirming them as the gem-dimethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the conformation of the molecule. For example, a NOESY spectrum might show a correlation between the protons of the gem-dimethyl groups and the methylene protons, indicating their relative spatial closeness.

Dynamic NMR Studies for Rotational Barriers and Molecular Fluxionality

The C-S bond in this compound allows for rotation, which could be studied using dynamic NMR spectroscopy. By varying the temperature, it may be possible to observe changes in the NMR spectrum that provide information about the energy barrier to rotation around this bond. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a single time-averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the free energy of activation for the rotational barrier can be calculated.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

Analysis of O-H Stretching and Bending Modes in Different Phases

The hydroxyl group of this compound gives rise to characteristic vibrational bands. The O-H stretching vibration is particularly sensitive to hydrogen bonding. In the gas phase or in a dilute solution in a non-polar solvent, a sharp band is expected around 3600-3650 cm⁻¹, corresponding to a "free" non-hydrogen-bonded O-H group. In the liquid or solid phase, where intermolecular hydrogen bonding is significant, this band will broaden and shift to a lower frequency, typically in the range of 3200-3400 cm⁻¹. The extent of this broadening and shifting provides information about the strength of the hydrogen bonding. The O-H bending vibration is expected to appear in the region of 1300-1400 cm⁻¹.

Characterization of C-S Stretching and Alkyl Vibrations

The C-S stretching vibration in thioethers typically appears as a weak to medium intensity band in the IR spectrum in the range of 600-800 cm⁻¹. This band can sometimes be difficult to identify due to its weakness and the presence of other absorptions in this region. Raman spectroscopy can be a more effective tool for observing the C-S stretching mode, as it often gives rise to a more intense signal.

The various C-H stretching and bending vibrations of the methyl and methylene groups will also be present in the spectra. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The corresponding bending (scissoring, wagging, twisting, and rocking) vibrations will appear at lower frequencies, typically in the 1350-1470 cm⁻¹ range.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Phase/Conditions |

|---|---|---|---|

| O-H | Stretching (Free) | 3600-3650 | Gas / Dilute Solution |

| O-H | Stretching (H-bonded) | 3200-3400 | Liquid / Solid |

| O-H | Bending | 1300-1400 | All Phases |

| C-H (Alkyl) | Stretching | 2850-3000 | All Phases |

| C-H (Alkyl) | Bending | 1350-1470 | All Phases |

Hydrogen Bonding Network Analysis in Solutions and Solids

The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a sulfur atom in the methylsulfanyl group, which can act as a weak hydrogen bond acceptor, allows for the formation of complex hydrogen bonding networks in this compound. mdpi.com The nature of these networks is highly dependent on the physical state (solution or solid) and the solvent environment.

In solution, particularly in non-polar solvents, both intramolecular and intermolecular hydrogen bonds are possible. Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the sulfur atom, although this is generally weaker than the intermolecular interactions. nih.govmdpi.comresearchgate.net Intermolecular hydrogen bonds are more prevalent, leading to the formation of dimers, trimers, and larger oligomeric structures. mdpi.com The strength of these interactions is influenced by the steric hindrance around the tertiary alcohol.

In the solid state, a more ordered and extensive hydrogen bonding network is expected. The molecules would likely arrange themselves to maximize the hydrogen bonding interactions, forming chains or more complex three-dimensional structures. The specific arrangement would be influenced by the packing efficiency of the molecules.

Studies on similar molecules, such as ether alcohols, have shown that intermolecular hydrogen bonding is stronger between hydroxyl groups than between hydroxyl and ether groups. nih.govmdpi.comresearchgate.net While sulfur is a weaker hydrogen bond acceptor than oxygen, the principles remain similar. uva.esnih.gov An increase in temperature typically leads to a reduction in intermolecular hydrogen bonding. nih.govmdpi.comresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition with high accuracy. For this compound (C5H12OS), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 5 | 60.000000 |

| ¹H | 1.007825 | 12 | 12.093900 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Calculated Exact Mass [M]⁺ | 120.060886 |

This table presents a hypothetical calculation of the exact mass for the primary isotopologues.

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For this compound, the molecular ion peak in electron ionization (EI) mass spectrometry is often weak or absent due to the instability of tertiary alcohols. whitman.eduwhitman.educhemistrynotmystery.com

Common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. libretexts.org

Dehydration: Loss of a water molecule (M-18), a common fragmentation for alcohols. whitman.eduwhitman.educhemistrynotmystery.com

Loss of the methylsulfanylmethyl radical: Cleavage of the C-S bond.

| Precursor Ion (m/z) | Proposed Fragment Structure | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 120 | [C₄H₉O]⁺ | 73 | •CH₂SH |

| 120 | [C₅H₁₀S]⁺• | 102 | H₂O |

| 120 | [C₄H₇S]⁺ | 87 | •CH₃ and H₂O |

| 120 | [CH₄S]⁺• | 48 | C₄H₈O |

This table outlines plausible fragmentation patterns based on the structure of the compound and general fragmentation rules for alcohols and thioethers. slideshare.netlibretexts.orgresearchgate.netresearchgate.net

The choice of ionization technique is crucial when analyzing this compound in complex mixtures, such as environmental or biological samples.

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, making it a good candidate for this compound. nih.gov It often results in less fragmentation and a more prominent molecular ion peak.

Atmospheric Pressure Chemical Ionization (APCI): Also a soft ionization technique, APCI is effective for less polar compounds and can be complementary to ESI. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC can provide separation from the mixture before the compound enters the mass spectrometer, where electron ionization is typically used.

The selection of the appropriate technique depends on the sample matrix and the analytical goals. For instance, ESI might be preferred for its ability to ionize polar molecules with minimal fragmentation, which is beneficial for quantification. nih.gov

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

While obtaining a suitable single crystal of this compound for X-ray diffraction might be challenging due to its potentially low melting point, derivatives of this compound could be synthesized to facilitate crystallization. For example, reacting the hydroxyl group to form an ester or a urethane (B1682113) could lead to more crystalline materials.

If a suitable crystal is obtained, X-ray crystallography can provide unambiguous determination of the solid-state structure. This includes precise bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the details of the intermolecular interactions, such as the hydrogen bonding network in the crystal lattice. mdpi.com This information is invaluable for understanding the structure-property relationships of the compound and its derivatives.

Integration of Spectroscopic Data for Comprehensive Structural Research

A comprehensive structural elucidation of this compound and its derivatives is best achieved through the integration of data from multiple spectroscopic techniques. numberanalytics.comnumberanalytics.comopenreview.netnih.govacs.org Each method provides a piece of the structural puzzle, and their combination leads to a more confident and complete picture.

The general workflow for integrated spectroscopic analysis is as follows:

Mass Spectrometry (MS): Provides the molecular formula and information about the molecular framework through fragmentation patterns. numberanalytics.com

Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the O-H stretch of the alcohol and C-S stretch of the thioether. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the connectivity of atoms and the carbon-hydrogen framework. numberanalytics.com Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are used to piece together the molecular structure.

By combining the information from these techniques, a detailed and unambiguous structure of this compound can be determined.

Computational and Theoretical Chemistry Studies on 2 Methyl 1 Methylsulfanyl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and various properties of a molecule. These methods, including geometry optimization and frontier molecular orbital theory, offer insights into a compound's stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on its potential energy surface. For 2-Methyl-1-(methylsulfanyl)propan-2-ol, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformer. A conformational analysis would further explore other stable, low-energy arrangements of the molecule that exist as rotational isomers (rotamers). While these calculations are theoretically possible using methods like Density Functional Theory (DFT), specific published data for this compound is not available.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. libretexts.orgwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity and kinetic stability. researchgate.net For this compound, the lone pairs on the sulfur and oxygen atoms would be expected to significantly contribute to the HOMO, making them likely sites for electrophilic attack. The C-S and C-O bonds would influence the distribution of the LUMO, indicating potential sites for nucleophilic attack. However, without specific calculations, the precise energies and spatial distributions of these orbitals remain undetermined.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data to confirm the molecule's structure. For instance, IR frequency calculations can predict the vibrational modes of the molecule, corresponding to specific functional groups. Similarly, NMR chemical shift calculations can aid in the assignment of peaks in an experimental spectrum. While experimental spectra for related compounds exist, specific computational predictions for this compound are not found in the surveyed literature.

Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their interactions with solvent molecules and their tendency to aggregate. mdpi.com An MD simulation of this compound in a solvent like water would reveal information about the formation of hydrogen bonds between the hydroxyl group and water, as well as the hydrophobic interactions of the methyl and methylsulfanyl groups. Such simulations could also predict how molecules of this compound might interact with each other in a solution, providing insights into its aggregation behavior. Despite the utility of this technique, no specific MD simulation studies for this compound have been published.

Reaction Pathway Modeling and Energetics of Transformations

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, a process known as reaction pathway modeling. This involves identifying transition states—the highest energy points along the reaction coordinate—and calculating the energy barriers for the reaction.

Mechanistic Probing through Theoretical Calculations

In hypothetical reaction scenarios, theoretical calculations, particularly those employing Density Functional Theory (DFT), could be utilized to investigate various reaction types involving this compound. For instance, the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone is a common reaction for thioethers. masterorganicchemistry.com Computational modeling could map the potential energy surface for such an oxidation, identifying the transition state structures and calculating the activation energies for different oxidizing agents. This would provide valuable information on the feasibility and kinetics of the reaction.

Computational Studies on Intermolecular Interactions

The intermolecular interactions of this compound are crucial in determining its physical properties, such as boiling point, solubility, and its behavior in solution. Computational methods are invaluable for characterizing and quantifying these non-covalent interactions. Although specific computational studies on the intermolecular interactions of this compound are not prominently featured in the existing literature, the nature of its functional groups—a tertiary alcohol and a thioether—allows for a theoretical consideration of the types of interactions it can participate in.

The primary intermolecular force for this compound is expected to be hydrogen bonding, originating from the hydroxyl (-OH) group. Computational studies on other alcohols, such as propanol (B110389) and its derivatives, have extensively modeled these interactions. nih.govacs.org For this compound, quantum chemical calculations could be employed to determine the geometry and energy of hydrogen-bonded dimers and larger clusters. These calculations would reveal the preferred orientation of the interacting molecules and the strength of the hydrogen bonds.

Studies on mixtures containing structurally similar molecules, like 2-methyl-1-pentanol, have shown that steric hindrance from alkyl groups can influence the strength of intermolecular interactions. bohrium.comresearchgate.net Similar computational investigations on this compound would help in understanding how the two methyl groups on the tertiary carbon and the methyl group on the sulfur atom affect the packing and interaction energies in the condensed phase.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block for Complex Molecules

A thorough search of chemical synthesis literature reveals no instances of 2-Methyl-1-(methylsulfanyl)propan-2-ol being used as a precursor in stereoselective total synthesis. The unique combination of a tertiary alcohol and a methylsulfanyl group could theoretically offer strategic advantages in molecular construction; however, its application as a scaffold for diversification and functionalization has not been reported in peer-reviewed studies. Consequently, there are no established protocols or research findings to detail its performance in these roles.

Utilization in Ligand Design and Catalysis

The presence of a sulfur atom makes thioethers a known class of ligands for various metals. Chiral thioether ligands, in particular, have been explored for their applications in asymmetric catalysis. capes.gov.brresearchgate.netbohrium.comrsc.org However, there is no specific mention of this compound being utilized as a chiral ligand precursor. The potential chirality at the quaternary carbon atom bearing the hydroxyl group could make it a candidate for such applications, but this has not been investigated in the available literature.

Similarly, while sulfur-containing linkers are employed in the construction of metal-organic frameworks (MOFs) and coordination polymers, there is no evidence of this compound being used for this purpose. acs.orgrsc.orgsci-hub.seglobethesis.com The development of MOFs and coordination polymers relies on specific geometric and electronic properties of the linking molecules, and the suitability of this particular compound has not been explored.

Advanced Solvents and Additives in Chemical Processes

The physical and chemical properties of this compound that would define its role as an advanced solvent or additive are not documented. Alcohols and thioethers can act as solvents or additives, influencing reaction rates and selectivity. schoolwires.netmasterorganicchemistry.comvaia.com However, without specific studies on this compound, any discussion of its potential in these applications would be purely speculative.

Modulation of Reaction Media Properties

There is currently a lack of available scientific literature detailing the use of this compound as a modulator for the properties of reaction media. The unique combination of a tertiary alcohol and a methylsulfanyl group suggests potential for interesting solvent characteristics, such as polarity, hydrogen bonding capability, and coordination with metal catalysts. However, without experimental data, any discussion of its effects on reaction rates, selectivity, or solubility of reagents remains speculative.

Influence on Polymerization Kinetics and Material Properties

Environmental Chemical Transformations and Fate of 2 Methyl 1 Methylsulfanyl Propan 2 Ol

Biotic Degradation Pathways

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.

The microbial degradation of organosulfur compounds is a well-documented process. nih.govcdnsciencepub.com Microorganisms have evolved diverse metabolic pathways to utilize such compounds as sources of carbon, sulfur, and energy. wikipedia.org

For 2-Methyl-1-(methylsulfanyl)propan-2-ol, microbial degradation is expected to proceed via two main routes: attack on the hydrocarbon backbone or transformation of the methylsulfanyl group.

Degradation of the Hydrocarbon Moiety: The tertiary alcohol structure may present some resistance to microbial attack compared to primary or secondary alcohols. However, some microorganisms are capable of degrading tertiary alcohols.

Degradation of the Methylsulfanyl Group: The C-S bond in thioethers can be cleaved by various microorganisms. tandfonline.com This process, known as desulfurization, can release the sulfur in a form that can be assimilated by the organism, such as sulfide (B99878). wur.nl Studies on the microbial degradation of other organosulfur compounds, like dibenzothiophene, have identified specific enzymatic pathways for C-S bond cleavage. tandfonline.com The initial step in the degradation of the methylsulfanyl group could be its oxidation to a sulfoxide (B87167), which may be more susceptible to further enzymatic attack.

Specific enzymes are responsible for the biotransformation of organosulfur compounds. While no enzymes have been characterized specifically for the degradation of this compound, information can be inferred from enzymes that act on similar structures.

Monooxygenases and Dioxygenases: These enzymes are frequently involved in the initial oxidation of organic compounds, making them more water-soluble and susceptible to further degradation. A monooxygenase could catalyze the oxidation of the sulfur atom to a sulfoxide.

Thioether Cleaving Enzymes: Several enzymes are known to cleave thioether bonds. For example, S-adenosyl-L-homocysteine (SAH) lyase is an enzyme that cleaves a thioether bond. researchgate.net Glutathione lyases are also involved in the cleavage of thioether linkages. rsc.org The mechanism of enzymatic thioether bond formation in the biosynthesis of sactipeptides involves radical SAM enzymes, which could potentially have a reverse reaction under certain conditions. nih.gov Raney nickel, a chemical catalyst, is also known to selectively cleave thioether linkages, a principle that is applied in biochemical studies to analyze protein modifications. nih.govpnas.org

The enzymatic degradation of this compound would likely involve an initial oxidation of the sulfur atom, followed by cleavage of the C-S bond, or direct cleavage of the C-S bond by a specific lyase. The resulting products would then be funneled into central metabolic pathways.

Identification and Characterization of Environmental Transformation Products

There is currently no available scientific information detailing the biotic or abiotic degradation of this compound in the environment. Consequently, its transformation products, whether resulting from biodegradation, hydrolysis, photolysis, or other environmental processes, have not been identified or characterized. The pathways and rates of its environmental degradation remain unknown.

Environmental Partitioning and Mobility Studies (Excluding Ecotoxicity)

No studies concerning the environmental partitioning and mobility of this compound could be located. Key environmental fate parameters, such as the soil adsorption coefficient (Koc), Henry's Law constant, and octanol-water partition coefficient (Kow), which are essential for predicting the compound's distribution in soil, water, and air, have not been experimentally determined or modeled in available literature. Therefore, its potential for leaching into groundwater, volatilization into the atmosphere, or accumulation in sediments cannot be assessed.

Q & A

Basic: What spectroscopic techniques are most effective for structural confirmation of 2-Methyl-1-(methylsulfanyl)propan-2-ol?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the compound’s backbone and substituent arrangement. The methylsulfanyl group () produces distinct chemical shifts in the H NMR range of δ 2.1–2.3 ppm for the methyl protons. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight via the parent ion peak (e.g., m/z 136 for CHOS), while IR spectroscopy identifies functional groups like the hydroxyl () stretch (~3300 cm) and sulfur-related absorptions. High-resolution MS or tandem MS (MS/MS) is recommended for fragmentation pattern validation .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound in nucleophilic substitution reactions?

Answer:

Optimization involves:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity between immiscible reactants.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfide ion ().

- Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation.

- Purification : Post-synthesis, employ fractional distillation (due to the compound’s boiling point ~150–160°C) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Spill management : Absorb spills with inert materials (vermiculite, sand) and dispose as hazardous waste.

- First aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention. Avoid inducing vomiting if ingested .

Advanced: How can computational modeling predict the solvation behavior of this compound in mixed-solvent systems?

Answer:

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can model solvation by analyzing radial distribution functions (RDFs) and hydrogen-bonding networks. The compound’s hydroxyl and methylsulfanyl groups exhibit non-ideal mixing in polar solvents (e.g., water) due to hydrophobic interactions. Activity coefficients derived from models like the Wilson equation or NRTL (Non-Random Two-Liquid) theory quantify deviations from ideality, aiding solvent selection for reactions .

Basic: What chromatographic methods are suitable for impurity profiling in synthesized this compound?

Answer:

Reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) is effective. Mobile phases like acetonitrile/water (60:40 v/v) resolve impurities such as unreacted 2-methylpropan-2-ol or residual methylsulfanyl precursors. For volatile impurities, GC-MS with a DB-5 column (30 m × 0.25 mm) and helium carrier gas provides high sensitivity. Calibrate with reference standards (e.g., EP/BP impurities) .

Advanced: How does stereoelectronic effects of the methylsulfanyl group influence the compound’s reactivity in acid-catalyzed dehydration?

Answer:

The methylsulfanyl group’s electron-donating nature stabilizes carbocation intermediates during dehydration (e.g., forming alkenes). Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal that the sulfur atom’s lone pairs delocalize into the adjacent carbocation, lowering activation energy. Kinetic studies (e.g., monitoring by H NMR) show preferential formation of the more substituted alkene (Zaitsev product) under acidic conditions (HSO, 80°C) .

Basic: What are the thermal stability thresholds for this compound under storage conditions?

Answer:

Thermogravimetric analysis (TGA) indicates decomposition onset at ~180°C. Store under inert atmosphere (N) at 2–8°C to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when protected from light. Use amber glass containers to minimize photolytic cleavage of the S–C bond .

Advanced: Can isotopic labeling (e.g., 13^{13}13C, 34^{34}34S) elucidate metabolic pathways of this compound in biological systems?

Answer:

Yes. Synthesize C-labeled analogs at the hydroxyl-bearing carbon or S-enriched methylsulfanyl groups. Track metabolic fate via LC-MS/MS in hepatocyte incubations. For example, S labeling identifies sulfoxide/sulfone metabolites formed via cytochrome P450 oxidation. Stable isotopes also enable quantitative flux analysis in pharmacokinetic studies .

Basic: What is the role of pH in aqueous solubility of this compound?

Answer:

The compound’s solubility decreases in acidic media (pH <5) due to protonation of the hydroxyl group, reducing hydrogen-bonding capacity. At pH 7–9, deprotonation () is minimal, but micellar solubilization using surfactants (e.g., SDS) can enhance solubility. Use shake-flask method with UV spectrophotometry to measure solubility .

Advanced: How do solvent dielectric constants influence the compound’s nucleophilic substitution kinetics?

Answer:

High dielectric solvents (e.g., DMSO, ε = 47) stabilize transition states in S2 reactions, accelerating substitution. Compare rate constants () in solvents of varying polarity (e.g., ethanol vs. hexane) via stopped-flow UV-Vis spectroscopy. Eyring plots ( vs. ) reveal entropy/enthalpy contributions, with decreasing in polar solvents due to enhanced solvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.